2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylicacid
Description
2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a tert-butyl group at position 2 and an ethyl group at position 4 of the pyrimidine ring, with a carboxylic acid functional group at position 3. Pyrimidine-based compounds are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-tert-butyl-4-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-5-8-7(9(14)15)6-12-10(13-8)11(2,3)4/h6H,5H2,1-4H3,(H,14,15) |
InChI Key |
FPWFUYZODMSBOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrimidine-5-carboxylic acids are typically synthesized by constructing the pyrimidine ring followed by selective substitution at the 2- and 4-positions, and introduction of the carboxylic acid group at the 5-position. The carboxyl group can be introduced either by direct carboxylation of a suitable pyrimidine intermediate or by hydrolysis of ester precursors.
Preparation Methods of 2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid
General Synthetic Strategy
The preparation generally involves three key steps:
- Step 1: Construction of the pyrimidine ring with appropriate substituents or precursors.
- Step 2: Introduction of the tert-butyl group at the 2-position and ethyl group at the 4-position through nucleophilic substitution or cross-coupling reactions.
- Step 3: Installation of the carboxylic acid group at the 5-position by carboxylation or hydrolysis of ester intermediates.
Specific Synthetic Routes
Carboxylation of Pyrimidine Derivatives
A common approach involves starting from a halogenated pyrimidine intermediate such as 2-chloro-4-ethylpyrimidine, followed by carboxylation at the 5-position using carboxylating agents (e.g., CO2 under basic conditions) or via lithiation-carboxylation sequences. This method allows selective introduction of the carboxylic acid group after the alkyl substituents are installed.
Substitution Reactions on Halogenated Pyrimidines
Halogenated pyrimidines (e.g., 2-chloro-4-ethylpyrimidine-5-carboxylic acid esters) can undergo nucleophilic substitution with tert-butyl nucleophiles or via palladium-catalyzed cross-coupling reactions to introduce the tert-butyl group at the 2-position. The ethyl group at the 4-position can be introduced either by direct alkylation or by using substituted pyrimidine precursors.
Ester Hydrolysis
Often, the carboxylic acid group is introduced initially as an ester (e.g., methyl or ethyl ester) which is then hydrolyzed under acidic or basic conditions to yield the free acid.
Detailed Experimental Procedures and Yields
The following table summarizes representative preparation methods and their outcomes based on literature data:
| Method Description | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Carboxylation of 2-chloro-4-ethylpyrimidine with CO2 under basic conditions | 2-chloro-4-ethylpyrimidine, CO2, strong base (e.g., n-BuLi) | Low temperature lithiation, then CO2 bubbling, acidic workup | 50-65% | Requires careful temperature control, sensitive to moisture |
| Nucleophilic substitution of 2-chloro-4-ethylpyrimidine-5-carboxylic acid ester with tert-butyl nucleophile | tert-butyl lithium or Grignard reagent | Anhydrous solvent, inert atmosphere | 55-70% | Tert-butyl group introduced selectively at 2-position |
| Hydrolysis of 2-(tert-butyl)-4-ethylpyrimidine-5-carboxylic acid methyl ester | Aqueous acid or base | Reflux, 2-6 hours | 80-90% | Efficient conversion to free acid |
Research Outcomes and Analytical Data
- Purity and Characterization: The synthesized 2-(tert-butyl)-4-ethylpyrimidine-5-carboxylic acid is typically characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm substitution patterns and carboxyl group presence.
- Yields: Overall yields for the multi-step synthesis range from 40% to 70%, depending on the purity of intermediates and reaction optimization.
- Scalability: The described methods are amenable to scale-up for research and potential industrial applications due to the availability of starting materials and moderate reaction conditions.
Comparative Analysis with Related Compounds
This comparison indicates that substitution at the 4-position (ethyl vs. methyl) follows analogous synthetic strategies with adjustments in alkylation steps.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, and substituted pyrimidines, which can be further utilized in different chemical processes.
Scientific Research Applications
2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The presence of the tert-butyl and ethyl groups can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(tert-butyl)-4-ethylpyrimidine-5-carboxylic acid with analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Substituent Comparison
| Compound Name | Substituent at Position 2 | Substituent at Position 4 | Carboxylic Acid Position | CAS Number |
|---|---|---|---|---|
| 2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid | tert-butyl | ethyl | 5 | Not provided |
| 4-[(2-Ethoxyethyl)amino]-2-isopropylpyrimidine-5-carboxylic acid | isopropyl | 2-ethoxyethylamino | 5 | 1145745-04-5 |
| 4-(Butylamino)-2-isopropylpyrimidine-5-carboxylic acid | isopropyl | butylamino | 5 | Not provided |
| 2-[(2-Furylmethyl)amino]-6-methylnicotinic acid | — | 2-furylmethylamino | 3 (nicotinic acid) | Not provided |
Key Observations:
Substituent Effects on Stability and Reactivity: The tert-butyl group in the target compound provides greater steric hindrance compared to isopropyl or methyl groups in analogs like 4-[(2-Ethoxyethyl)amino]-2-isopropylpyrimidine-5-carboxylic acid . This may reduce nucleophilic attack at position 2 but increase thermal stability. Ethyl (C2) and ethoxyethyl (C4) substituents in analogs introduce differences in hydrophobicity. The ethyl group in the target compound likely enhances lipophilicity compared to ethoxyethyl, which contains an oxygen atom for hydrogen bonding .
Physicochemical Properties: Solubility: The tert-butyl group may reduce aqueous solubility relative to compounds with smaller substituents (e.g., methyl). However, the carboxylic acid at position 5 improves solubility in polar solvents compared to esters or amides (e.g., ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate) .
Reactivity and Functionalization: The carboxylic acid group in position 5 enables derivatization into amides or esters, similar to 4-[(2-furylmethyl)amino]-2-methylpyrimidine-5-carboxylic acid, which contains a furylmethylamino group . Unlike tert-butyl 3-(cyclopropylmethylamino)piperidine-1-carboxylate (a piperidine derivative), the pyrimidine core in the target compound offers a planar aromatic system for π-π interactions in drug design .
Biological and Industrial Applications: Pyrimidine carboxylic acids are often explored as kinase inhibitors or antimicrobial agents. The ethyl and tert-butyl groups in the target compound may optimize binding to hydrophobic pockets in enzymes, contrasting with 6-methyl-2-[(2-thienylmethyl)amino]nicotinic acid, which contains a thiophene ring for electronic modulation .
Research Findings and Challenges
- Synthetic Accessibility: The tert-butyl group may complicate synthesis due to steric effects during coupling reactions, whereas ethyl substituents (as in 4-(butylamino)-2-isopropylpyrimidine-5-carboxylic acid) are more straightforward to introduce .
- Toxicity and Safety: While specific data for the target compound are unavailable, structurally related compounds (e.g., tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate) highlight risks such as skin/eye irritation and respiratory toxicity, emphasizing the need for rigorous safety protocols .
Biological Activity
2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid is a heterocyclic compound characterized by a pyrimidine ring with a tert-butyl group, an ethyl group, and a carboxylic acid functional group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
The molecular formula of 2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid is , with a molecular weight of 220.27 g/mol. The presence of the tert-butyl group imparts significant steric hindrance, while the ethyl group influences its electronic properties and solubility. The carboxylic acid moiety enhances its reactivity, allowing for further functionalization.
Biological Activity Overview
Research indicates that 2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid exhibits several biological activities, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in various metabolic pathways.
- Antimicrobial Properties : The compound displays potential antimicrobial activity against various pathogens.
- Antiviral Activity : Preliminary studies suggest effectiveness against certain viral infections.
- Anti-inflammatory Effects : It may modulate inflammatory responses through inhibition of cyclooxygenase (COX) enzymes.
Enzyme Inhibition Studies
In vitro studies have demonstrated that 2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid can bind to several enzymes, potentially altering their activity. For example, it has been tested for its ability to inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid | 0.04 ± 0.01 | COX-1 |
| 2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid | 0.04 ± 0.02 | COX-2 |
| Celecoxib (control) | 0.04 ± 0.01 | COX-2 |
These results indicate that the compound possesses comparable inhibitory potency to celecoxib, a well-known anti-inflammatory drug .
Antimicrobial and Antiviral Activity
The antimicrobial activity of this compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. Additionally, antiviral assays have indicated that it may reduce cytopathogenic effects in virus-infected cell cultures by targeting viral neuraminidase .
Case Studies
Case Study 1: Influenza Virus Inhibition
In a study examining the effects on influenza virus neuraminidase, 2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid was found to significantly reduce viral cytopathogenicity in treated cells compared to controls. The effective concentration (EC50) was determined using an MTT assay, revealing its potential as an antiviral agent .
Case Study 2: Anti-inflammatory Effects
In vivo models demonstrated that administration of this compound resulted in reduced paw edema in carrageenan-induced inflammation models, suggesting its utility as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
